molecular formula C18H13FN4 B5357287 3-(4-fluorophenyl)-2-methyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine

3-(4-fluorophenyl)-2-methyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine

Katalognummer B5357287
Molekulargewicht: 304.3 g/mol
InChI-Schlüssel: KBCCOPDWGDRFFC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-fluorophenyl)-2-methyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine, also known as FPMP, is a potent and selective inhibitor of cyclin-dependent kinase 4/6 (CDK4/6). The compound has shown promising results in preclinical studies for the treatment of various types of cancers, including breast cancer, lung cancer, and melanoma.

Wirkmechanismus

3-(4-fluorophenyl)-2-methyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine is a selective inhibitor of CDK4/6, which are key regulators of the cell cycle. CDK4/6 promote cell cycle progression by phosphorylating and inactivating the retinoblastoma protein (Rb), a tumor suppressor that inhibits cell cycle progression. Inhibition of CDK4/6 by this compound leads to the accumulation of hypophosphorylated Rb, which in turn inhibits cell cycle progression and induces cell cycle arrest.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. The compound also inhibits the migration and invasion of cancer cells, suggesting that it may have anti-metastatic activity. In addition, this compound has been shown to sensitize cancer cells to radiation therapy and chemotherapy, suggesting that it may have synergistic effects when used in combination with other cancer treatments.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of 3-(4-fluorophenyl)-2-methyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine is its potency and selectivity for CDK4/6. This makes it a useful tool for studying the role of CDK4/6 in cancer cell proliferation and survival. However, the compound has limited solubility in aqueous solutions, which may limit its use in certain assays. In addition, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Zukünftige Richtungen

There are several potential future directions for research on 3-(4-fluorophenyl)-2-methyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine. One area of interest is the development of improved formulations of the compound with increased solubility and bioavailability. Another area of interest is the investigation of the synergistic effects of this compound with other cancer treatments, such as immunotherapy. Finally, the safety and efficacy of this compound in clinical trials should be evaluated to determine its potential as a cancer therapy.

Synthesemethoden

The synthesis of 3-(4-fluorophenyl)-2-methyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine involves a multi-step process that starts with the reaction of 4-fluoroaniline with acetic anhydride to form N-acetyl-4-fluoroaniline. The N-acetyl-4-fluoroaniline is then reacted with ethyl 2-oxo-4-pyridinecarboxylate to form this compound. The final product is purified by column chromatography and characterized by spectroscopic methods.

Wissenschaftliche Forschungsanwendungen

3-(4-fluorophenyl)-2-methyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine has been extensively studied in preclinical models of cancer. The compound has shown potent anti-proliferative activity against a wide range of cancer cell lines, including those that are resistant to conventional chemotherapy. This compound has also been shown to inhibit tumor growth in mouse models of breast cancer, lung cancer, and melanoma. These findings suggest that this compound may have therapeutic potential for the treatment of various types of cancers.

Eigenschaften

IUPAC Name

3-(4-fluorophenyl)-2-methyl-7-pyridin-3-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN4/c1-12-17(13-4-6-15(19)7-5-13)18-21-10-8-16(23(18)22-12)14-3-2-9-20-11-14/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBCCOPDWGDRFFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC=NC2=C1C3=CC=C(C=C3)F)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.